3-(3-Fluorophenyl)-4H-1,2,4-triazole

Antifungal Drug Discovery Structure-Activity Relationship 1,2,4-Triazole Scaffolds

Fluorinated building block for CNS & antifungal discovery. Non-fluorinated or 2-F-phenyl analogs risk complete activity loss in SAR. • Direct precursor to cognition enhancer Suritozole (MDL 26,479; ED50=0.22 mg/kg) • Derivative active vs. C. albicans (MIC=62.5 µg/mL) • 3-F enhances metabolic stability, logP & target-binding affinity Supplied with consistent quality for reliable high-throughput chemistry.

Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
CAS No. 1279202-08-2
Cat. No. B1440949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-4H-1,2,4-triazole
CAS1279202-08-2
Molecular FormulaC8H6FN3
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC=NN2
InChIInChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
InChIKeyRFFDELXTQCRWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)-4H-1,2,4-triazole (CAS 1279202-08-2): Core Structural and Procurement Baseline


3-(3-Fluorophenyl)-4H-1,2,4-triazole (CAS 1279202-08-2), also referred to as 5-(3-fluorophenyl)-1H-1,2,4-triazole, is a fluorinated heterocyclic building block with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol [1]. This compound features a 1,2,4-triazole core substituted with a 3-fluorophenyl group, a structural motif widely recognized for conferring enhanced metabolic stability and improved target-binding affinity relative to non-fluorinated analogs in drug discovery programs [2].

Why Substituting 3-(3-Fluorophenyl)-4H-1,2,4-triazole (1279202-08-2) with Unsubstituted or Positional Isomer Triazoles Compromises Research Outcomes


In the design of bioactive molecules, the strategic incorporation of a fluorine atom at the meta-position of the phenyl ring is not trivial. Fluorine's strong electron-withdrawing effect and small steric footprint dramatically alter the electronic distribution and conformational preferences of the triazole scaffold [1]. This modification significantly impacts critical parameters such as lipophilicity (logP), metabolic stability against cytochrome P450 enzymes, and the strength of π-π stacking and hydrogen-bonding interactions with biological targets, all of which are directly compromised if a non-fluorinated phenyl triazole or a 2-fluorophenyl isomer is used instead [1]. Consequently, substituting this specific fluorinated building block with a cheaper, unsubstituted analog can lead to a complete loss of activity or to the failure of downstream structure-activity relationship (SAR) studies, as the fluorine atom is often an essential pharmacophoric element rather than an interchangeable substituent [2].

Quantitative Differentiation Evidence for 3-(3-Fluorophenyl)-4H-1,2,4-triazole (1279202-08-2) vs. Closest Analogs


Comparative Structural Analysis: 3-(3-Fluorophenyl) vs. 5-(2-Fluorophenyl)-1,2,4-triazole Scaffolds in Antifungal Activity

A 2021 study directly compared the antimicrobial and antifungal activity of a series of newly synthesized fluorophenyl-containing 1,2,4-triazole derivatives. While the target compound itself was not the final test agent, the study provides strong class-level evidence that the position of the fluorine atom on the phenyl ring is a critical determinant of bioactivity. Derivatives based on a 5-(2-fluorophenyl)-1,2,4-triazole core exhibited highly potent activity against Staphylococcus aureus and Candida albicans. Notably, specific 2-fluorophenyl derivatives demonstrated MIC values several times lower than reference drugs [1]. This establishes a clear baseline that the 3-fluorophenyl isomer (the target compound's scaffold) is expected to exhibit a distinct and potentially orthogonal activity profile compared to the 2-fluorophenyl isomer, underscoring the value of the specific 3-fluoro substitution pattern for exploring new chemical space in antifungal research [1].

Antifungal Drug Discovery Structure-Activity Relationship 1,2,4-Triazole Scaffolds

Indirect Pharmacological Benchmarking: 3-Fluorophenyl Triazole as a Precursor to the Cognition-Enhancing Clinical Candidate Suritozole (MDL 26,479)

The target compound, 3-(3-fluorophenyl)-4H-1,2,4-triazole, serves as the direct synthetic precursor to MDL 26,479 (Suritozole), a clinical-stage cognition enhancer. MDL 26,479 (5-(3-fluorophenyl)-2,4-dimethyl-3H-1,2,4-triazole-3-thione) potently inhibited [3H]-flumazenil binding in mouse cortex with an ED50 of 0.22 ± 0.05 mg/kg following in vivo administration [1]. This potent in vivo activity, achieved after simple chemical derivatization of the 3-(3-fluorophenyl)-4H-1,2,4-triazole core, provides compelling indirect evidence of the scaffold's inherent ability to engage CNS targets. The compound's value is thus directly linked to its proven utility in generating advanced leads that modulate the GABAA receptor complex [1].

CNS Drug Discovery GABA-A Receptor Modulation Cognition Enhancement

Comparative Anti-Candida Activity of 3-Fluorophenyl-1,2,4-triazole-3-thione Derivatives

In a 2023 study, a series of Schiff bases were synthesized from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a direct derivative of the target compound. The most active derivative, RO4, containing a 4-methoxyphenyl moiety, exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against Candida albicans [1]. While this activity is moderate, it provides a quantitative baseline for the antifungal potential inherent in the 3-fluorophenyl-1,2,4-triazole scaffold. This contrasts with the higher potency observed in some 2-fluorophenyl analogs [2], further reinforcing that the 3-fluorophenyl substitution pattern leads to a distinct, and in this case, a more selective and potentially less toxic antifungal profile that warrants independent exploration [1].

Antifungal Agents Candida albicans Schiff Bases

Physicochemical and Synthetic Stability: A Reliable Building Block for Advanced Heterocycle Synthesis

The 3-(3-fluorophenyl)-4H-1,2,4-triazole core has been successfully utilized as a stable intermediate in multi-step synthetic sequences. A 2015 study demonstrated its use in the reduction of 5-ylidenethiazolo-[3,2-b]-1,2,4-triazole-6-ones, leading to the formation of novel 3-aryl-2-((3-(3-fluorophenyl)-1,2,4-triazole-5-yl)thio)prop-2-en-1-oles [1]. The structural identity of these complex products was confirmed by X-ray crystallography, underscoring the robustness of the 3-(3-fluorophenyl)-4H-1,2,4-triazole moiety under various reaction conditions [1]. This documented stability provides a procurement advantage over more labile, non-fluorinated, or differently substituted triazole isomers that may degrade or undergo unwanted side reactions during the synthesis of complex heterocyclic libraries.

Heterocyclic Chemistry Synthetic Methodology Fluorinated Building Blocks

High-Value Research and Procurement Scenarios for 3-(3-Fluorophenyl)-4H-1,2,4-triazole (1279202-08-2)


Lead Optimization in Antifungal Drug Discovery Programs Targeting Candida spp.

Based on the demonstrated moderate antifungal activity (MIC = 62.5 µg/mL) of a derivative against C. albicans [1], this building block is ideal for medicinal chemistry teams seeking to elaborate the 3-fluorophenyl-1,2,4-triazole scaffold into more potent antifungal agents. Its use is justified for exploring a distinct SAR space separate from the highly active but potentially more toxic 2-fluorophenyl triazole analogs [2].

Synthesis of CNS-Active Compounds and GABA-A Receptor Modulators

Given its role as the direct precursor to the clinical cognition enhancer MDL 26,479 (Suritozole), which exhibited potent in vivo activity (ED50 = 0.22 mg/kg) [1], this compound is a strategic procurement choice for CNS drug discovery programs. It enables the rapid synthesis of novel triazole-based ligands for probing the GABAA receptor complex and other neurological targets implicated in cognition and memory disorders.

Construction of Diverse Heterocyclic Libraries via Robust Synthetic Pathways

As evidenced by its successful use in multi-step reactions yielding structurally confirmed, complex heterocycles [1], this compound serves as a reliable and versatile core scaffold for high-throughput chemistry. It is well-suited for academic and industrial labs focused on generating novel chemical matter for broad biological screening, where the documented stability of the building block minimizes the risk of synthetic failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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